molecular formula C14H12Cl2N4O B279711 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

Número de catálogo: B279711
Peso molecular: 323.2 g/mol
Clave InChI: FQLUPEADZIBVKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has gained significant attention from the scientific community due to its unique chemical structure and promising therapeutic properties.

Mecanismo De Acción

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a critical role in the growth and survival of cancer cells. By blocking BTK, this compound prevents the activation of several downstream signaling pathways that are essential for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations observed in the liver, kidney, and spleen. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration and chronic dosing. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types.

Direcciones Futuras

Despite the promising preclinical data, further research is needed to fully understand the potential of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide in the treatment of cancer. Some of the future directions for research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Investigation of the optimal dosing and treatment schedules for this compound in different cancer types.
3. Development of combination therapies that incorporate this compound with other cancer treatments.
4. Exploration of the potential of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
In conclusion, this compound is a promising small molecule inhibitor with potential in the treatment of various types of cancer. Its specificity for BTK, favorable pharmacokinetic profile, and ability to enhance the efficacy of other cancer treatments make it an attractive candidate for further research. However, more studies are needed to fully understand the potential of this compound and to optimize its use in the clinic.

Métodos De Síntesis

The synthesis of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves several chemical reactions, including the condensation of 5-chloro-1H-indole-2-carboxylic acid with 4-chlorobenzylamine, followed by the cyclization of the resulting intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Aplicaciones Científicas De Investigación

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Propiedades

Fórmula molecular

C14H12Cl2N4O

Peso molecular

323.2 g/mol

Nombre IUPAC

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H12Cl2N4O/c1-20-13(11(16)7-18-20)14(21)17-6-10-5-8-4-9(15)2-3-12(8)19-10/h2-5,7,19H,6H2,1H3,(H,17,21)

Clave InChI

FQLUPEADZIBVKH-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl

SMILES canónico

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.